3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzamide group, a chloro substituent, and a thiadiazole ring with a tolyl group attached.
Preparation Methods
The synthesis of 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents.
Introduction of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts alkylation reaction, where a toluene derivative reacts with the thiadiazole ring.
Chlorination: The chloro substituent can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amidation reaction, where an amine reacts with a benzoyl chloride derivative.
Chemical Reactions Analysis
3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The benzamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiadiazole derivatives with potential biological activities.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:
3-chloro-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a similar structure but with a para-tolyl group instead of a meta-tolyl group. The position of the tolyl group can influence the compound’s chemical and biological properties.
3-chloro-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has an ortho-tolyl group, which can also affect its reactivity and interactions with biological targets.
3-chloro-N-(5-(phenyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound lacks the tolyl group and has a phenyl group instead. The absence of the methyl group can lead to differences in the compound’s properties and applications.
Properties
IUPAC Name |
3-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-4-2-6-12(8-10)15-19-20-16(22-15)18-14(21)11-5-3-7-13(17)9-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETSQJXIAIVNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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